4-formylthiophene-3-carbonitrile
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Overview
Description
4-formylthiophene-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H3NO S. It belongs to the family of thiophene derivatives and is characterized by the presence of a formyl group and a nitrile group attached to the thiophene ring. This compound is a yellowish powder with a molecular mass of 165.19 g/mol and a melting point of 83-85°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-formylthiophene-3-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 3-thiophenecarbonitrile with formic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-formylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The thiophene ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate reaction conditions.
Major Products Formed
Oxidation: 4-carboxythiophene-3-carbonitrile
Reduction: 4-formylthiophene-3-amine
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
4-formylthiophene-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-formylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-formylthiophene-2-carbonitrile
- 3-formylthiophene-2-carbonitrile
- 4-formylthiophene-3-carboxylic acid
Uniqueness
4-formylthiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both formyl and nitrile groups allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
59786-34-4 |
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Molecular Formula |
C6H3NOS |
Molecular Weight |
137.16 g/mol |
IUPAC Name |
4-formylthiophene-3-carbonitrile |
InChI |
InChI=1S/C6H3NOS/c7-1-5-3-9-4-6(5)2-8/h2-4H |
InChI Key |
CASZDPMYYAXNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)C#N)C=O |
Purity |
95 |
Origin of Product |
United States |
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